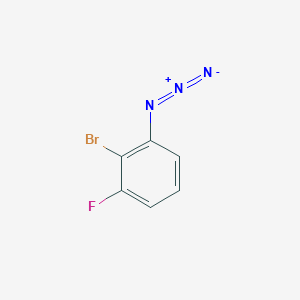

1-Azido-2-bromo-3-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Triazole Derivatives

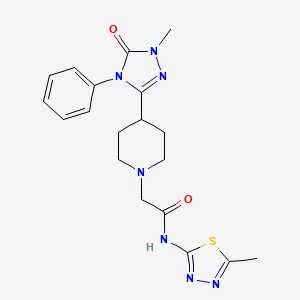

1-Azido-2-bromo-3-fluorobenzene serves as a precursor in the synthesis of 1,4-disubstituted 1,2,3-triazoles, leveraging the azide group for click chemistry reactions. This method has been utilized to create triazole derivatives of uracil and thymine, showcasing potential applications in corrosion inhibition of steels due to their electrochemical properties. This demonstrates the compound's role in developing novel materials with specific chemical resistance characteristics (Negrón-Silva et al., 2013).

Azidation and Synthesis of Organic Materials

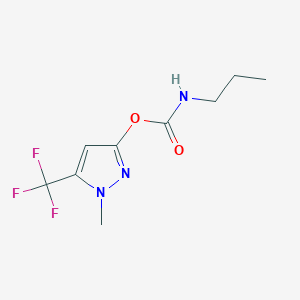

The compound has been involved in studies focused on the selective defluorination and azidation of fluorobenzenes, leading to the synthesis of triazido-derivatives. Such chemical transformations highlight its utility in creating photoactive cross-linking reagents for polymer chemistry and organic synthesis, which may further pave the way for producing new organic magnetic materials (Chapyshev & Chernyak, 2013).

Catalytic Enantioselective Synthesis

This compound is instrumental in the catalytic enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. This method underscores the compound's significance in asymmetric synthesis, offering a pathway to chiral molecules with high enantioselectivity, which are valuable in various areas of chemical research and pharmaceutical development (da Silva Gomes & Corey, 2019).

Magnetic Properties in Coordination Polymers

Research on azido-copper coordination polymers using derivatives of this compound demonstrates its application in fine-tuning the structural and magnetic properties of materials. These studies provide insights into the design of compounds exhibiting ferromagnetic ordering and slow magnetic relaxation, contributing to the field of material science and magnetic materials (Liu et al., 2017).

Carbonylative Reactions in Organic Synthesis

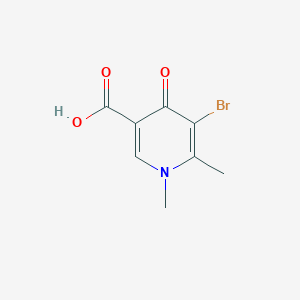

The use of this compound in palladium-catalyzed carbonylative reactions with various nucleophiles has been explored, demonstrating its role in forming six-membered heterocycles. This underscores its utility in facilitating complex organic transformations, enabling the synthesis of compounds with potential applications in medicinal chemistry and material science (Chen et al., 2014).

Mecanismo De Acción

Target of Action

Compounds like 1-Azido-2-bromo-3-fluorobenzene often target the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which can undergo various reactions due to its unique chemical properties .

Mode of Action

The compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . For example, in a free radical reaction, the bromine atom could be replaced by another group .

Biochemical Pathways

These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile .

Result of Action

The result of the compound’s action would depend on the specific reaction it undergoes and the conditions under which the reaction occurs. For example, in a substitution reaction, the bromine atom could be replaced by another group, resulting in a new compound .

Propiedades

IUPAC Name |

1-azido-2-bromo-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-6-4(8)2-1-3-5(6)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMLUEGKIBNPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dioxaspiro[2.3]hexane](/img/structure/B2631281.png)

![2-(Furan-2-yl)-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2631287.png)

![4-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2631290.png)

![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide](/img/structure/B2631291.png)

![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)

![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)

![Methyl 4-(2-ethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2631296.png)

![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)